2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
The compound contains several structural components including a benzo[d]isoxazole ring, a furan ring, and a pyrazine ring . These components are common in many bioactive compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzo[d]isoxazole and pyrazine rings through an acetamide linker. The furan ring could be attached to the pyrazine ring through a methylene group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electronic and steric interactions between these rings could have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the furan ring is susceptible to electrophilic aromatic substitution, while the acetamide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms (N, O) could enhance its solubility in polar solvents .Scientific Research Applications
Synthetic Methodologies and Structural Analyses
Concise Synthesis Routes : The study by Cai et al. (2009) presents a concise and efficient synthesis route for 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-D-glucose, which could provide insights into synthetic strategies for related compounds (Cai, Ling, & Bundle, 2009).
Crystal Structures and Computational Studies : Sebhaoui et al. (2020) discuss the synthesis, crystal structure analysis, and computational studies of novel compounds, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide. Such studies are crucial for understanding the structural basis of biological activity and could be relevant to the compound of interest (Sebhaoui et al., 2020).
Antimicrobial and Anti-inflammatory Agents : Kendre, Landge, and Bhusare (2015) synthesized a new series of compounds including pyrazole, isoxazole, and benzodiazepine derivatives, evaluated for their antibacterial and antifungal activities. This highlights the potential biological activities of structurally related compounds (Kendre, Landge, & Bhusare, 2015).
Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), exploring their antioxidant activities. The formation of these complexes and their biological activities offer insights into potential applications of related compounds (Chkirate et al., 2019).
Potential Biological Activities
Insecticidal Properties : Jackson et al. (1998) investigated the insecticidal properties of benzofuran-2-carboxylic acid derivatives against adult sweet potato weevils, suggesting the potential for related compounds to serve as insecticidal agents (Jackson et al., 1998).
Antibacterial and Antifungal Activities : Hassan (2013) synthesized new pyrazoline and pyrazole derivatives and evaluated their antibacterial and antifungal activities. This study underscores the antimicrobial potential of compounds with similar structural frameworks (Hassan, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-17(10-13-12-4-1-2-5-15(12)25-22-13)21-11-14-18(20-8-7-19-14)16-6-3-9-24-16/h1-9H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIDANAEIDHALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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